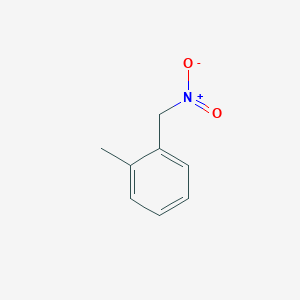![molecular formula C11H18O2 B13480482 {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate: is an organic compound that belongs to the family of bicyclic bridged compounds It is characterized by its unique bicyclo[111]pentane core, which is known for its high strain and rigidity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves the construction of the bicyclo[1.1.1]pentane core followed by esterification. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then undergo esterification with 2,2-dimethylpropanoic acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on scalability and cost-effectiveness. Current research is aimed at optimizing the photochemical reactions and exploring alternative synthetic routes that can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, ketones, and substituted esters .
Applications De Recherche Scientifique
Chemistry: In chemistry, {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an excellent candidate for studying steric effects and molecular interactions .
Biology and Medicine: This substitution can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials with unique mechanical properties due to its rigid and strained bicyclic structure .
Mécanisme D'action
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is primarily related to its ability to mimic the phenyl ring in biological systems. This mimicry allows it to interact with various molecular targets, such as enzymes and receptors, by fitting into binding sites that typically accommodate phenyl rings. The rigid structure of the bicyclo[1.1.1]pentane core also contributes to its unique binding properties .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.0]butane: Known for its high strain and reactivity, often used in cycloaddition reactions.
Bicyclo[2.1.1]hexane: Another strained bicyclic compound with applications in synthetic chemistry and materials science.
Uniqueness: {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate stands out due to its specific combination of the bicyclo[1.1.1]pentane core and the ester functional group. This combination provides a unique balance of rigidity and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-bicyclo[1.1.1]pentanylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)9(12)13-7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
Clé InChI |
IXEJUHFAUODAKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC12CC(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)



![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)



![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)

